(5-(Trifluoromethyl)pyridin-3-YL)methanamine
Overview
Description
(5-(Trifluoromethyl)pyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group
Mechanism of Action
Target of Action
It’s known that the compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The specific role of these targets in biological systems often depends on the particular biochemical pathway they are involved in.
Mode of Action
The spatial configuration of the carbon atoms connected to the compound plays an important role in its activity . When the carbon atom is in S configuration, the activity of the compound is the best .
Result of Action
The compound’s activity is known to be influenced by the spatial configuration of the carbon atoms connected to it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridin-3-YL)methanamine typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by the attachment of a methanamine group. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)pyridin-3-YL)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hypervalent iodine and TEMPO are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, aldehydes, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-(Trifluoromethyl)pyridin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Comparison with Similar Compounds
Similar Compounds
(5-(Trifluoromethyl)pyridin-2-YL)methanamine: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.
(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)methanamine: Contains a chloro group in addition to the trifluoromethyl group.
Uniqueness
(5-(Trifluoromethyl)pyridin-3-YL)methanamine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZHUSBRLJVFTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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